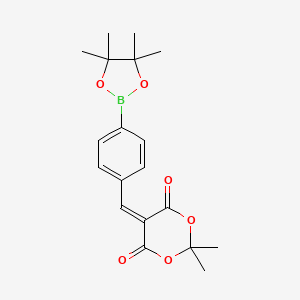

2,2-Dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)-1,3-dioxane-4,6-dione

Description

The compound 2,2-dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)-1,3-dioxane-4,6-dione is a Meldrum’s acid derivative featuring a 1,3-dioxane-4,6-dione core substituted at position 5 with a benzylidene group. The para position of the benzylidene ring is functionalized with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, a boronate ester critical for cross-coupling reactions such as Suzuki-Miyaura couplings .

Properties

IUPAC Name |

2,2-dimethyl-5-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]-1,3-dioxane-4,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BO6/c1-17(2)18(3,4)26-20(25-17)13-9-7-12(8-10-13)11-14-15(21)23-19(5,6)24-16(14)22/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXDGPRVRQBGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C=C3C(=O)OC(OC3=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,2-Dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)-1,3-dioxane-4,6-dione is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₂₃BNO₄

- Molecular Weight : 321.29 g/mol

- CAS Number : [Insert CAS number if available]

The presence of a dioxaborolane moiety suggests potential interactions with biological systems that could be explored for therapeutic applications.

Anticancer Properties

Research indicates that compounds containing dioxaborolane groups exhibit promising anticancer activity. For instance:

- Mechanism of Action : The dioxaborolane moiety may interfere with cellular signaling pathways involved in cancer cell proliferation and survival. Studies have shown that similar compounds induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins .

- Case Studies : In vitro studies demonstrated that derivatives of dioxaborolane significantly reduced the viability of breast cancer cells (MCF-7) and colorectal cancer cells (HT-29) by inducing cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

- Research Findings : A study reported that a related compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Toxicological Profile

Understanding the safety profile is crucial for any potential therapeutic application:

- Acute Toxicity : Toxicological assessments indicate that while the compound exhibits some toxicity in high doses, it is generally well-tolerated at therapeutic levels. The primary concerns are dermal and oral toxicity as indicated by safety data sheets .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃BNO₄ |

| Molecular Weight | 321.29 g/mol |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | Effective against S. aureus and E. coli |

| Acute Toxicity | Harmful if swallowed |

Scientific Research Applications

Organic Synthesis

Role as a Building Block:

This compound serves as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules through various coupling reactions such as the Suzuki-Miyaura reaction. This reaction is particularly important for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other bioactive compounds.

Table 1: Key Reactions Involving the Compound

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki-Miyaura | Cross-coupling reaction for carbon-carbon bond formation | Synthesis of pharmaceuticals |

| Stille Coupling | Another method for forming carbon-carbon bonds | Development of advanced materials |

| Heck Reaction | A coupling reaction used in organic synthesis | Production of agrochemicals and fine chemicals |

Medicinal Chemistry

Pharmaceutical Development:

The compound is significant in the design of new pharmaceutical agents. Its ability to enhance biological activity and specificity makes it a valuable tool in drug discovery. Research indicates that derivatives of this compound can act as inhibitors for various biological targets.

Case Study: Inhibition of Dihydrofolate Reductase

Recent studies have demonstrated that compounds structurally similar to 2,2-Dimethyl-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylidene)-1,3-dioxane-4,6-dione exhibit strong inhibition against dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. This suggests potential applications in treating cancers and bacterial infections where DHFR is a target .

Material Science

Advanced Materials Formulation:

In material science, this compound is utilized in the development of polymers and coatings that require specific thermal and mechanical properties. The incorporation of boron-containing moieties enhances material performance.

Applications in Coatings

Research has shown that polymers derived from this compound exhibit improved durability and resistance to environmental factors compared to traditional materials. This makes them suitable for applications in automotive and aerospace industries.

Catalysis

Ligand in Catalytic Processes:

The compound acts as a ligand in various catalytic processes. Its boron atom can coordinate with transition metals such as palladium or nickel to form active catalysts for organic transformations.

Table 2: Catalytic Applications

| Catalyst Type | Metal Used | Reaction Type | Application Area |

|---|---|---|---|

| Palladium Complex | Palladium | Suzuki-Miyaura Coupling | Pharmaceutical synthesis |

| Nickel Complex | Nickel | Cross-coupling reactions | Fine chemical production |

Analytical Chemistry

Development of Sensors:

This compound is also employed in the development of sensors and probes for detecting specific analytes. Its unique chemical properties enhance the sensitivity and accuracy of measurements.

Case Study: Sensor Development

Research has indicated that sensors utilizing this compound can detect trace levels of pollutants with high precision. This application is particularly relevant in environmental monitoring and safety assessments.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate group undergoes transmetalation with palladium catalysts, enabling C–C bond formation. Representative reactions include:

Mechanistic Notes :

-

The reaction proceeds via oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the boronate and reductive elimination .

-

Solvent systems (e.g., dioxane/water) and bases (e.g., K₂CO₃) optimize catalytic efficiency .

Stability and Reactivity of the Dioxane-Dione Core

The 1,3-dioxane-4,6-dione moiety exhibits pH-dependent stability :

-

Base-sensitive : Degrades in aqueous NaOH to release CO₂ and form a diketone intermediate .

-

Thermal stability : Stable under microwave heating (≤120°C) in toluene or dioxane .

Table 1 : Degradation products under varying conditions

| Condition | Product(s) Formed |

|---|---|

| 1M NaOH, 25°C, 1h | 4-(4,4,5,5-Tetramethylboronate)benzaldehyde + Meldrum’s acid derivatives |

| HCl (pH 3), 60°C | Intact compound |

Characterization Data

Comparison with Similar Compounds

Structural Variations in the Benzylidene Substituent

Substituent Effects on Reactivity and Conformation

5-(3,4-Dimethylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione :

This analogue () replaces the boronate ester with 3,4-dimethyl groups on the benzylidene ring. The molecule exhibits an envelope conformation in the 1,3-dioxane ring and weak C–H···O hydrogen bonding in the crystal lattice, influencing solubility and packing . Unlike the target compound, it lacks boron-mediated reactivity.- 5-(2,4,5-Trimethoxybenzylidene)-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione (): Here, the core is a diazinane-dione instead of a dioxane-dione.

Boron-Containing Analogues

- The nitro group meta to boron enhances electrophilicity, contrasting with the target compound’s unactivated benzylidene-boronate system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.